6-(4-chlorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC15641049
Molecular Formula: C25H19ClN4O2
Molecular Weight: 442.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H19ClN4O2 |
|---|---|
| Molecular Weight | 442.9 g/mol |
| IUPAC Name | 9-(4-chlorophenyl)-11-(4-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
| Standard InChI | InChI=1S/C25H19ClN4O2/c1-31-18-12-8-15(9-13-18)23-21-22(29-25-27-14-28-30(23)25)19-4-2-3-5-20(19)32-24(21)16-6-10-17(26)11-7-16/h2-14,23-24H,1H3,(H,27,28,29) |
| Standard InChI Key | AYPMXCIGTQUCFB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)Cl)NC6=NC=NN26 |
Introduction
6-(4-chlorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d] triazolo[1,5-a]pyrimidine is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound consists of a chromeno ring fused with a triazolo-pyrimidine moiety, which contributes to its chemical reactivity and interaction capabilities with various biological targets.
Structural Features
The molecular formula of this compound is C25H19ClN4O2, with a molecular weight of approximately 442.9 g/mol . The presence of 4-chlorophenyl and 4-methoxyphenyl substituents at the 6 and 7 positions of the chromeno structure enhances its biological activity and solubility, respectively.
Synthesis
The synthesis of 6-(4-chlorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d] triazolo[1,5-a]pyrimidine typically involves multi-step organic synthesis techniques. These methods often include condensation reactions and cyclization steps to form the complex heterocyclic ring system.
Biological Activities
Compounds similar to 6-(4-chlorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d] triazolo[1,5-a]pyrimidine exhibit significant biological activities, including anticancer and antimicrobial properties. The specific biological effects depend on the interactions with cellular pathways and molecular targets.
Related Compounds
Several compounds share structural similarities with 6-(4-chlorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d] triazolo[1,5-a]pyrimidine. These include:
Research Findings
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